Calyxamine A

Description

Calyxamine A is a bioactive alkaloid compound of significant interest in natural product chemistry and pharmacology. The absence of explicit references to this compound in the evidence underscores the need for caution in extrapolating findings from analogs like Calyxamine B, which shares nomenclature similarities and may belong to the same biosynthetic family .

Properties

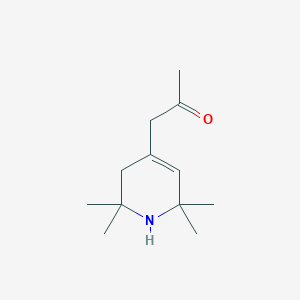

IUPAC Name |

1-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-9(14)6-10-7-11(2,3)13-12(4,5)8-10/h7,13H,6,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTVHKQDXJORMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(NC(C1)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

Key Observations :

- Calyxamine B is a nitrogen-containing alkaloid (C₁₂H₂₁NO), distinguishing it from oxygen-rich compounds like Mesuaxanthone A (C₁₃H₁₀O₅) and Isofuranodiene (C₁₅H₂₂O). Its molecular weight (195.3 g/mol) suggests moderate bioavailability compared to larger molecules like Dimeric coniferyl acetate (444.5 g/mol) .

- Mesuaxanthone A , a xanthone derivative, exhibits a highly oxygenated structure, likely conferring antioxidant properties absent in Calyxamine B .

Q & A

Q. What methodological approaches are recommended for isolating Calyxamine A from natural sources?

this compound isolation typically employs solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as HPLC or size-exclusion chromatography. Key considerations include:

- Solvent selection : Polar solvents maximize yield for polar secondary metabolites .

- Purity validation : Use TLC or LC-MS to confirm compound homogeneity .

- Reproducibility : Document extraction parameters (temperature, pH, solvent ratios) to enable replication .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation requires a combination of:

- Spectroscopic techniques : 1D/2D NMR (for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular formula .

- X-ray crystallography : Critical for resolving absolute configuration, though requires high-purity crystals .

- Comparative analysis : Cross-reference spectral data with existing databases (e.g., PubChem) to avoid misidentification .

Q. Which in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with hypothesized mechanisms:

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., NADH-coupled assays for oxidoreductases) .

- Cytotoxicity : MTT or resazurin assays in cell lines relevant to the target disease .

- Dose-response curves : Include positive controls (e.g., known inhibitors) and triplicate replicates to assess reproducibility .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve scalability and yield?

Apply retrosynthetic analysis and iterative design:

- Step efficiency : Evaluate protecting group strategies to minimize side reactions .

- Catalytic systems : Screen transition-metal catalysts (e.g., Pd-mediated cross-couplings) for stereoselectivity .

- Process analytics : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

- Yield bottlenecks : Perform DOE (Design of Experiments) to identify critical parameters (temperature, solvent polarity) .

Q. How should discrepancies in reported bioactivity data for this compound be resolved?

Address contradictions via:

- Meta-analysis : Compare experimental variables (cell lines, assay conditions, compound purity) across studies .

- Dosage calibration : Validate stock solution stability (e.g., DMSO concentration effects) .

- Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cellular assays) .

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish true bioactivity from noise .

Q. What strategies validate target engagement in mechanistic studies of this compound?

Combine biochemical and cellular approaches:

- Pull-down assays : Use biotinylated probes or photoaffinity labeling to identify binding partners .

- CRISPR/Cas9 knockout : Confirm phenotype rescue in target-gene-deficient models .

- Thermal shift assays : Monitor protein stability shifts upon ligand binding .

- Computational docking : Cross-validate with experimental data to refine binding hypotheses .

Methodological Frameworks for Rigorous Research

- Experimental design : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

- Data validation : Use positive/negative controls and blinded analysis to minimize bias .

- Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.